molecular formula C23H20N4O B5477662 N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2,2-diphenylacetamide

N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2,2-diphenylacetamide

Cat. No.: B5477662
M. Wt: 368.4 g/mol
InChI Key: OHPSWXZUZIKWAW-UHFFFAOYSA-N
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Description

“N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2,2-diphenylacetamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . Azoles are known for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of optically active antifungal azoles were prepared from the triflate derivative of (1S)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol by an SN2 displacement reaction with the anion of an azolone and subsequent ring-opening reaction with 1H-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the crystal structure of 1-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-3-nitroguanidine was reported . Another study reported the formation of a 3D structure in a coordination polymer based on a similar compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the IR absorption spectra of some related compounds showed signals for C=O, N=N, Ar–C=C, C–N, C–F, and C–Cl groups . The 1H-NMR spectrum also provided information about the hydrogen atoms in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, (4-methyl-4H-1,2,4-triazol-3-yl)methanamine has a melting point of 41-45°C and is a solid at room temperature . The compound also has a molecular weight of 112.13 .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. Some compounds have shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, some compounds demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .

Future Directions

The future directions in the research of similar compounds involve the development of new classes of medicinal compounds. For instance, one study demonstrated the cytotoxic effect of a compound bearing a 2,4-difluorophenyl group at the phenyl moiety . This suggests that modifications at the phenyl moiety could lead to compounds with improved biological activity.

Properties

IUPAC Name

N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c1-27-16-24-26-22(27)19-13-8-14-20(15-19)25-23(28)21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-16,21H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPSWXZUZIKWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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